5-chloro-N-[(1R)-1-cyano-2-methylpropyl]-2-methylbenzenesulfonamide
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Overview
Description
5-chloro-N-[(1R)-1-cyano-2-methylpropyl]-2-methylbenzenesulfonamide: is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-substituted benzene ring, a cyano group, and a sulfonamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(1R)-1-cyano-2-methylpropyl]-2-methylbenzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methylbenzenesulfonyl chloride and (1R)-1-cyano-2-methylpropylamine.
Reaction Conditions: The sulfonyl chloride is reacted with the amine under basic conditions, often using a base like triethylamine or sodium hydroxide, to form the sulfonamide linkage.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and implementing continuous flow processes to enhance efficiency. Industrial production also requires stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group on the benzene ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Substitution: Formation of new sulfonamide derivatives with different substituents on the benzene ring.
Reduction: Conversion of the cyano group to a primary amine.
Oxidation: Formation of carboxylic acids from methyl groups.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-N-[(1R)-1-cyano-2-methylpropyl]-2-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development. Researchers study its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility in chemical reactions makes it a useful intermediate in the production of various commercial products.
Mechanism of Action
The mechanism of action of 5-chloro-N-[(1R)-1-cyano-2-methylpropyl]-2-methylbenzenesulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The cyano group may also play a role in binding to active sites of proteins, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methylbenzenesulfonamide: Lacks the cyano and (1R)-1-cyano-2-methylpropyl groups, making it less versatile in chemical reactions.
N-[(1R)-1-cyano-2-methylpropyl]-2-methylbenzenesulfonamide: Similar structure but without the chloro substituent, which may affect its reactivity and biological activity.
5-chloro-N-[(1R)-1-cyano-2-methylpropyl]benzenesulfonamide: Similar but lacks the methyl group on the benzene ring, potentially altering its chemical properties.
Uniqueness
The presence of both the chloro and cyano groups, along with the (1R)-1-cyano-2-methylpropyl moiety, makes 5-chloro-N-[(1R)-1-cyano-2-methylpropyl]-2-methylbenzenesulfonamide unique. These functional groups contribute to its diverse reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-chloro-N-[(1R)-1-cyano-2-methylpropyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2S/c1-8(2)11(7-14)15-18(16,17)12-6-10(13)5-4-9(12)3/h4-6,8,11,15H,1-3H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHZOUQEVDFLMA-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(C#N)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N[C@@H](C#N)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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